Cisatracurium
Overview
Description
Cisatracurium is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is primarily used as a skeletal muscle relaxant to facilitate tracheal intubation, provide muscle relaxation during surgery, and assist with mechanical ventilation in intensive care units . This compound is known for its intermediate duration of action and is one of the most commonly used neuromuscular blocking agents in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cisatracurium involves several steps, starting with the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid. This is followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . The resolution of tetrahydropapaverine is achieved using N-acetyl-L-leucine in a methanol/ether mixture . The final step involves the separation of the cis-cis isomer using a solvent system consisting of dichloromethane, methanol, and benzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound besylate involves optimizing the synthetic route to achieve high yield, high conversion rate of raw materials, and high product purity . The process includes the use of a reflux trap with drying agents such as molecular sieves, sodium sulfate, magnesium sulfate, calcium chloride, or silica gel to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cisatracurium undergoes various chemical reactions, including hydrolysis and Hofmann elimination. Hydrolysis occurs in aqueous solutions, leading to the formation of laudanosine and other degradation products . Hofmann elimination is a non-enzymatic degradation process that occurs at physiological pH, resulting in the formation of laudanosine and inactive metabolites .
Common Reagents and Conditions: Common reagents used in the synthesis and degradation of this compound include para-toluenesulfonic acid, triethylamine, dichloromethane, methanol, and benzenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Major Products Formed: The major products formed from the degradation of this compound include laudanosine and other inactive metabolites . These degradation products are monitored to ensure the stability and efficacy of the compound during storage and use .
Scientific Research Applications
Cisatracurium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a muscle relaxant during surgeries and mechanical ventilation . In pharmacological research, this compound is studied for its neuromuscular blocking properties and its effects on cholinergic receptors . Additionally, it is used in stability studies to develop and validate methods for drug compounding and storage .
Mechanism of Action
Cisatracurium exerts its effects by blocking neuromuscular transmission at the myoneural junction. It binds to cholinergic receptors on the motor end-plate, preventing the action of acetylcholine and resulting in muscle relaxation . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . The compound undergoes rapid non-enzymatic degradation in the bloodstream through Hofmann elimination, producing laudanosine and other inactive metabolites .
Comparison with Similar Compounds
Cisatracurium is often compared to atracurium, another non-depolarizing neuromuscular blocking agent. Both compounds have similar neuromuscular blocking effects, but this compound is more potent and produces fewer cardiovascular effects and less histamine release . Other similar compounds include rocuronium and vecuronium, which are also used as muscle relaxants in clinical settings . This compound’s unique properties, such as its intermediate duration of action and lower histamine release, make it a preferred choice in many medical procedures .
Biological Activity
Cisatracurium is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgery and mechanical ventilation. Its unique pharmacokinetic properties and biological activity make it a valuable agent, particularly in patients with specific medical conditions such as acute respiratory distress syndrome (ARDS). This article delves into the biological activity of this compound, supported by clinical studies, pharmacological data, and relevant findings.
This compound functions by competitively binding to the neuromuscular junction's acetylcholine receptors. This action inhibits the binding of acetylcholine, preventing muscle contraction. The result is a reversible paralysis of skeletal muscles, which is essential during surgical procedures or when mechanical ventilation is required.
- Target Receptors:
- Neuronal acetylcholine receptor subunit alpha-2
- Muscarinic acetylcholine receptor M2
The pharmacodynamics of this compound can be summarized as follows:
Parameter | Value |
---|---|
Volume of Distribution | 145 mL/kg |
Elimination Half-life | 22 minutes |
Plasma Clearance | 4.57 mL/min/kg |
Metabolism | Hofmann elimination (80%) |
Main Metabolites | Laudanosine, monoquaternary alcohol |
This compound's metabolism is largely independent of liver function, making it suitable for patients with hepatic impairment. It undergoes Hofmann elimination, a reaction that is pH and temperature-dependent, which allows for rapid clearance from the body .
Clinical Efficacy and Observational Studies
Recent studies have highlighted the efficacy of this compound in various clinical scenarios, especially in patients with ARDS. A notable observational study compared this compound with vecuronium in mechanically ventilated patients. Key findings include:
-
Patient Demographics:
- Total patients: 3,802 (1,901 in each group)
- Mean age: 54.3 years (this compound) vs. 50.8 years (vecuronium)
- Higher prevalence of pneumonia in this compound group (37.6% vs. 33.4%)
-
Clinical Outcomes:
- No significant difference in mortality (odds ratio: 0.932; P = 0.40)
- Fewer ventilator days (-1.01 days; P = 0.005)
- Reduced ICU days (-0.98 days; P = 0.028)
These results suggest that while this compound does not impact overall mortality rates compared to vecuronium, it significantly improves other important clinical outcomes .
Case Studies
-
Study on ARDS Patients:
In a randomized controlled trial involving 340 ARDS patients treated with this compound for up to 48 hours, researchers found no increase in muscle weakness and an improved adjusted survival rate at 90 days compared to vecuronium . -
Pediatric Application:
A study involving pediatric patients (ages 1 month to 12 years) demonstrated that a dose of 0.15 mg/kg of this compound achieved maximum neuromuscular blockade within approximately 3 minutes, with effective block durations varying between age groups .
Adverse Effects and Safety Profile
This compound has a favorable safety profile, but potential adverse effects may include:
Properties
Key on ui mechanism of action |
Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted. |
---|---|
CAS No. |
96946-41-7 |
Molecular Formula |
C53H72N2O12+2 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1 |
InChI Key |
YXSLJKQTIDHPOT-LJCJQEJUSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Key on ui other cas no. |
96946-41-7 |
Synonyms |
51W89 cisatracurium cisatracurium besilate cisatracurium besylate Nimbex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.